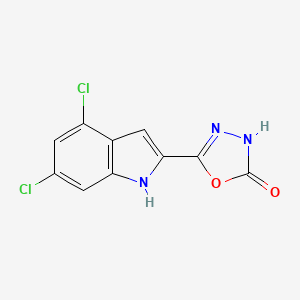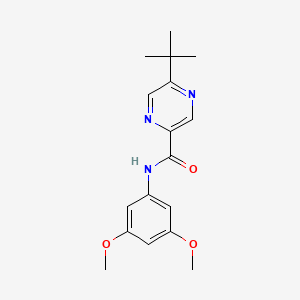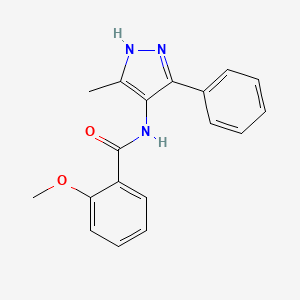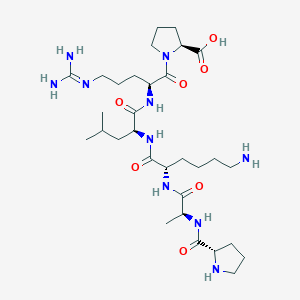
N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロフェニル)-4-(2-シクロヘキシル-1,3-オキサゾール-5-イル)ピリミジン-2-アミンは、ピリミジン誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
N-(4-クロロフェニル)-4-(2-シクロヘキシル-1,3-オキサゾール-5-イル)ピリミジン-2-アミンの合成は、通常、多段階の有機反応を伴います。 一般的なアプローチの1つは、ピリミジンコアの調製から始めて、次にオキサゾール環とクロロフェニル基を導入することです。 反応条件には、通常、触媒、溶媒、および制御された温度の使用が含まれ、目的の生成物が高収率と純度で得られるようにします。
工業的生産方法
工業的設定では、この化合物の生産は、バッチまたは連続フロー反応器を使用して大規模合成を行う場合があります。 このプロセスは、コスト効率、スケーラビリティ、および環境への配慮のために最適化されます。 主要なステップには、規制基準を満たすための精製と品質管理が含まれます。
化学反応の分析
反応の種類
N-(4-クロロフェニル)-4-(2-シクロヘキシル-1,3-オキサゾール-5-イル)ピリミジン-2-アミンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化される場合があります。
還元: 還元反応は、化合物の酸化状態を変更するために使用できます。
置換: クロロフェニル基は、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、およびさまざまな求核剤または求電子剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の結果を達成するために注意深く制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する場合があり、置換反応は芳香環に新しい官能基を導入する可能性があります。
科学的研究への応用
化学
化学において、N-(4-クロロフェニル)-4-(2-シクロヘキシル-1,3-オキサゾール-5-イル)ピリミジン-2-アミンは、より複雑な分子のビルディングブロックとしての可能性について研究されています。 その独特の構造は、さまざまな修飾を可能にするため、合成有機化学における貴重な中間体となります。
生物学
生物学的に、この化合物は、酵素阻害または受容体結合などの興味深い特性を示す可能性があります。 研究者は、特に癌、炎症、および感染症などの分野における薬物開発のためのリード化合物としての可能性を調査しています。
医学
医学では、この化合物の誘導体は、治療の可能性について探求できます。 研究は、さまざまな医学的状態の治療における有効性、安全性、および作用機序に焦点を当てる場合があります。
産業
産業的には、この化合物は、新しい材料、農薬、または医薬品開発に使用できます。 その化学的安定性と反応性は、さまざまな用途に適した汎用性の高い候補となります。
科学的研究の応用
Chemistry
In chemistry, N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding. Researchers investigate its potential as a lead compound for drug development, particularly in areas like cancer, inflammation, and infectious diseases.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Studies may focus on their efficacy, safety, and mechanism of action in treating various medical conditions.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it a versatile candidate for various applications.
作用機序
N-(4-クロロフェニル)-4-(2-シクロヘキシル-1,3-オキサゾール-5-イル)ピリミジン-2-アミンの作用機序には、特定の分子標的との相互作用が含まれます。 これらには、酵素、受容体、または他のタンパク質が含まれる可能性があります。 この化合物の構造により、これらの標的に結合して活性を調節し、目的の生物学的効果につながることが可能になります。 関与する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には、さまざまな置換基を持つ他のピリミジン誘導体が含まれます。 例としては、以下があります。
- 4-(2-シクロヘキシル-1,3-オキサゾール-5-イル)ピリミジン-2-アミン
- N-(4-ブロモフェニル)-4-(2-シクロヘキシル-1,3-オキサゾール-5-イル)ピリミジン-2-アミン
独自性
N-(4-クロロフェニル)-4-(2-シクロヘキシル-1,3-オキサゾール-5-イル)ピリミジン-2-アミンを際立たせているのは、特定の官能基の組み合わせであり、これは独自の化学的および生物学的特性を付与します。 たとえば、クロロフェニル基の存在は、特定の標的への結合親和性を高めたり、類似の化合物と比較して反応性を変化させたりする可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents. Examples are:
- 4-(2-Cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine
- N-(4-Bromophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine
Uniqueness
What sets N-(4-Chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.
特性
CAS番号 |
647031-03-6 |
|---|---|
分子式 |
C19H19ClN4O |
分子量 |
354.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-4-(2-cyclohexyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H19ClN4O/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(24-19)17-12-22-18(25-17)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,21,23,24) |
InChIキー |
HQQGDLZOQXUFFR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)






![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)




